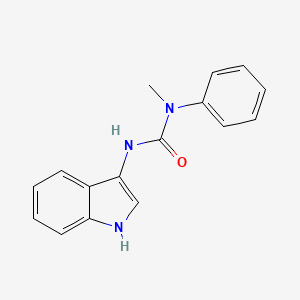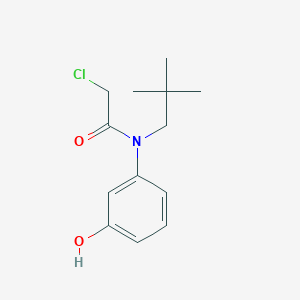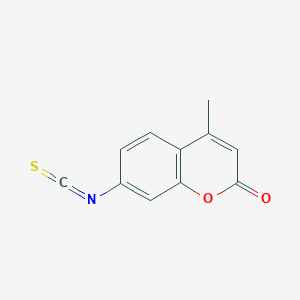![molecular formula C25H18ClNOS B2898720 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-55-5](/img/structure/B2898720.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline has been studied for its potential use as an antioxidant, antifungal, and anti-inflammatory agent. It has been shown to be effective at reducing the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell damage. Additionally, it has been found to inhibit the growth of certain fungal species, and to reduce inflammation in cells in vitro. It has also been suggested that 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline may be useful in the treatment of certain types of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The exact mechanism of action of 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline is not yet fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it is believed to inhibit the growth of certain fungal species by blocking their ability to synthesize ergosterol, a key component of the cell membrane. Finally, it is thought to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline has been found to have a variety of biochemical and physiological effects. In addition to its antioxidant and antifungal properties, it has been found to reduce inflammation and inhibit the growth of certain cancer cell lines. Additionally, it has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.
Advantages and Limitations for Lab Experiments
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for extended periods of time without degradation. Additionally, it is relatively non-toxic and can be used at a wide range of concentrations. However, it is important to note that the compound is not water soluble, and must be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for research on 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline. These include further research into its potential use as an antioxidant, antifungal, and anti-inflammatory agent, as well as its potential use in the treatment of certain types of cancer. Additionally, further research could be done to investigate the compound’s mechanism of action and to determine its efficacy in vivo. Finally, further research could be done to investigate the compound’s potential side effects and toxicity.
Synthesis Methods
4-Cl-Phe-Et-Phenoxy-ThienoQuinoline can be synthesized through a multistep process involving the reaction of 2-chlorophenylacetylene with 8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. The first step involves the reaction of 2-chlorophenylacetylene with 4-bromobut-2-yne in the presence of a palladium catalyst to form 4-[(E)-2-(2-chlorophenyl)ethenyl]but-2-yne. This compound is then reacted with 8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline in the presence of a copper catalyst to form the desired 4-Cl-Phe-Et-Phenoxy-ThienoQuinoline.
properties
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVJQAJVVUFGLJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


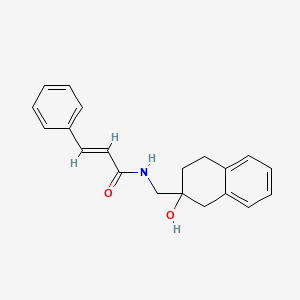
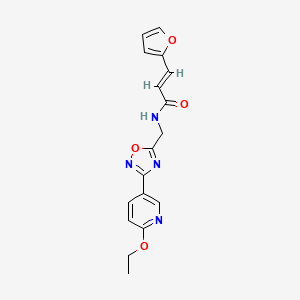
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)
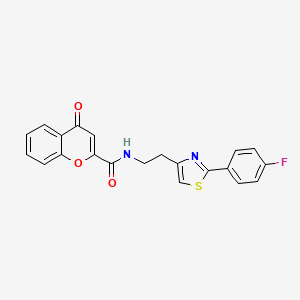
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2898646.png)
![N-(4-bromophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2898647.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2898651.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2898653.png)
![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)
